3-Pyrroline-2-one

Vue d'ensemble

Description

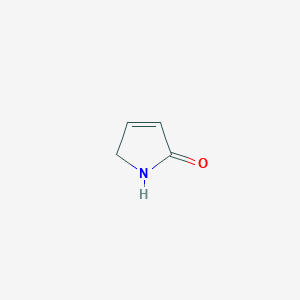

3-Pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a heterocyclic compound featuring a γ-lactam ring structure. This compound consists of four carbon atoms and one nitrogen atom, forming a five-membered ring. It is an important structural subunit in various bioactive natural products and synthetic compounds, known for its diverse pharmacological activities .

Mécanisme D'action

Target of Action

3-Pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-ones, plays a significant structural role in a variety of bioactive natural compounds . It is primarily targeted as an antioxidant , with the ability to scavenge harmful radicals in the body.

Mode of Action

The compound interacts with harmful radicals in the body, particularly the hydroxyl radical (HO˙), and neutralizes them . This interaction results in the reduction of oxidative stress in the body, thereby preventing potential damage to cells and tissues .

Biochemical Pathways

The antioxidant activity of this compound is tested by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . The compound’s ability to scavenge hydroxyl radicals in both polar and non-polar environments is comparable to that of conventional antioxidants such as melatonin, gallic acid, indole-3-carbinol, ramalin, or Trolox .

Pharmacokinetics

The compound’s effectiveness in both polar and non-polar environments suggests that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is its antioxidant activity. It effectively scavenges hydroxyl radicals, reducing oxidative stress and potentially preventing cellular damage

Action Environment

The action of this compound is influenced by the environment in which it is present. It has been shown to be effective in both polar and non-polar environments, suggesting that it can function effectively in various physiological conditions .

Analyse Biochimique

Biochemical Properties

3-Pyrroline-2-one interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been identified as a promising radical scavenger in antioxidant activity tests . Its role in these biochemical reactions is significant, contributing to its potential as a bioactive compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its ability to scavenge hydroxyl radicals in polar and non-polar environments is comparable to that of conventional antioxidants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Quantum chemistry calculations suggest that it is an effective HO˙ radical scavenger .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Pyrroline-2-one can be synthesized through several methods, including multi-component reactions and cycloaddition reactions. One common method involves the three-component reaction of aldehydes, amines, and α,β-unsaturated carbonyl compounds. This reaction typically requires a catalyst, such as a Lewis acid, and is conducted under mild conditions .

Another method involves the 3 + 2 cycloaddition of α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazoles with ketene silyl acetals. This approach offers a straightforward synthesis of 3-pyrroline-2-ones with a broad substrate scope .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Pyrroline-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its saturated analog, 2-pyrrolidinone.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or halides are employed under basic or acidic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: 2-pyrrolidinone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Pyrroline-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its role in biological systems and its potential as a bioactive molecule.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

3-Pyrroline-2-one is unique due to its γ-lactam ring structure, which imparts distinct chemical and biological properties. Similar compounds include:

2-Pyrrolidinone: The saturated analog of this compound, lacking the double bond in the ring.

Pyrrolidine: A fully saturated five-membered ring with a nitrogen atom, used as a precursor in organic synthesis.

Pyrrole: An unsaturated five-membered ring with a nitrogen atom, known for its aromaticity.

Compared to these compounds, this compound exhibits a unique combination of reactivity and bioactivity, making it valuable in various research and industrial applications .

Activité Biologique

3-Pyrroline-2-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews the current knowledge regarding the biological activity of this compound, including its antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen. Its molecular formula is , and it can exist in various tautomeric forms. The unique structural features contribute to its reactivity and biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound derivatives. The ability of these compounds to scavenge free radicals has been evaluated using various assays, including:

- DPPH Assay : This method assesses the ability of a compound to donate electrons to stabilize the DPPH radical. In one study, derivatives of this compound demonstrated significant radical scavenging activity, comparable to conventional antioxidants .

- Hydroxyl Radical Scavenging : The most active derivative (4b) was shown to effectively scavenge hydroxyl radicals in both polar and non-polar environments .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity |

|---|---|---|

| 4a | 14 | Moderate |

| 4b | High | High |

| 4c | 32 | Low |

| 4e | 26 | Moderate |

Enzyme Inhibition

This compound has been identified as a mechanism-based inactivator of certain enzymes. For instance, it has been shown to inactivate copper-containing quinone-dependent amine oxidase from bovine plasma through a time-dependent mechanism . Additionally, compounds based on this scaffold have been explored for their inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), which is relevant in inflammation and cancer .

Case Study: mPGES-1 Inhibition

In a study focusing on mPGES-1 inhibitors, derivatives of 3-hydroxy-3-pyrrolin-2-one exhibited low micromolar inhibitory activity. This suggests potential therapeutic applications in anti-inflammatory and anti-cancer drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyrroline ring can enhance selectivity and potency against targeted enzymes or receptors. Computational studies have aided in predicting how structural changes affect activity, guiding the design of more effective compounds .

Additional Biological Activities

Beyond antioxidant and enzyme inhibition profiles, research has indicated that some derivatives possess antibacterial and antifungal properties. For example, certain substituted pyrrolidine derivatives have shown efficacy against various pathogens, highlighting their potential as antimicrobial agents .

Propriétés

IUPAC Name |

1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCHBOQVXIGZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4031-15-6 | |

| Record name | 2,5-dihydro-1H-pyrrol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 3-pyrroline-2-one?

A1: this compound is a five-membered heterocyclic compound containing one nitrogen atom. Its core structure is a gamma-lactam with a double bond between the 3rd and 4th carbon atoms.

Q2: What are some common synthetic approaches to 3-pyrroline-2-ones?

A2: One of the most frequently employed methods is the three-component reaction involving an aromatic aldehyde, a primary amine, and a β-ketoester like diethyl oxalacetate. [, , , , , , , ] This reaction offers a straightforward route to diversely substituted this compound derivatives.

Q3: How is the structure of this compound derivatives confirmed?

A3: Modern spectroscopic techniques are crucial for structural determination. These include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (ESI – HRMS). [, , ]

Q4: Can you describe the tautomerism observed in some 3-pyrroline-2-ones?

A4: 4-Acetyl-3-hydroxy-3-pyrroline-2-ones, for instance, exhibit tautomerism due to the small energy difference between the two possible tautomeric forms and the rapid interconversion rate. DFT calculations have been instrumental in studying this phenomenon. []

Q5: What are some notable biological activities exhibited by this compound derivatives?

A5: Studies have revealed that some this compound derivatives possess promising antioxidant [], anti-amnesic [, ], anti-inflammatory, and analgesic properties. [] Certain derivatives have also shown anticoagulant and hemostatic activities. []

Q6: Have any this compound derivatives demonstrated potential as hypoglycemic agents?

A6: Yes, research has identified specific this compound derivatives, such as 4-acetyl-3-hydroxy-1-(3-ethoxy)propyl-5-(4-ethoxy)phenyl-3-pyrroline-2-one, which exhibit significant hypoglycemic effects in animal models. []

Q7: Can you elaborate on the antioxidant activity observed in some this compound derivatives?

A7: Derivatives like 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one have shown significant radical scavenging activity against DPPH radicals. Quantum chemical calculations support their potential as effective HO˙ radical scavengers. []

Q8: How do 3-pyrroline-2-ones compare to established antioxidants?

A8: Computational studies suggest that the hydroxyl radical scavenging ability of certain 3-pyrroline-2-ones is comparable to that of well-known antioxidants like melatonin, gallic acid, and Trolox. []

Q9: How does the furan ring in toosendanin contribute to its bioactivation and toxicity?

A9: Toosendanin, a natural triterpenoid containing a this compound ring derived from a furan precursor, undergoes bioactivation primarily mediated by CYP3A4. This process generates a reactive cis-butene-1,4-dial intermediate that forms adducts with amino acids and glutathione. These conjugates, especially N-conjugates, play a crucial role in detoxifying toosendanin's reactive metabolites. []

Q10: How do structural modifications influence the biological activity of 3-pyrroline-2-ones?

A10: The nature and position of substituents on the this compound ring system significantly impact its biological activity. For example, the type of heterocyclic substituent at position 1 can influence the anti-inflammatory and analgesic properties. [] Similarly, substituents at other positions can modulate antioxidant capacity, hypoglycemic effects, and other activities.

Q11: How is computational chemistry employed in this compound research?

A11: Computational techniques, particularly Density Functional Theory (DFT) calculations, are invaluable for investigating reaction mechanisms, predicting reaction outcomes, and understanding the stability of different tautomeric forms. [] These methods are also crucial for understanding the antioxidant activity of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.